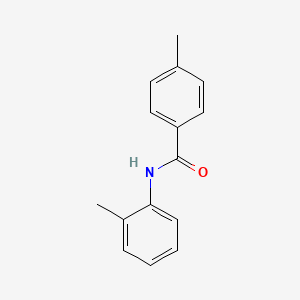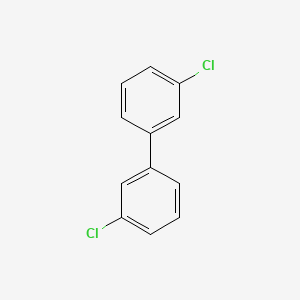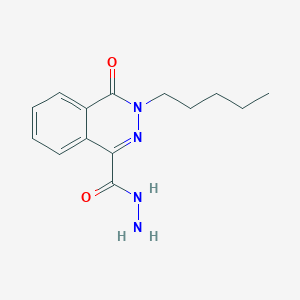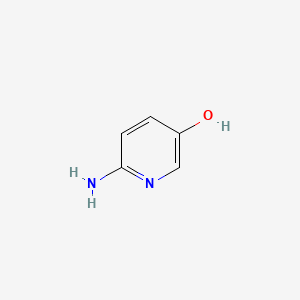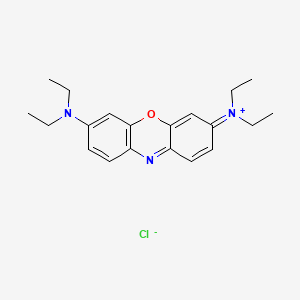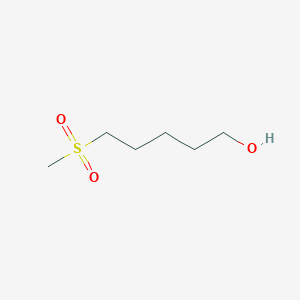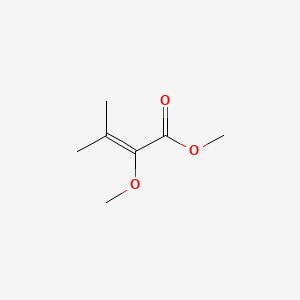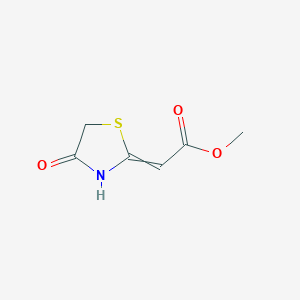
顺式-2-十二烯酸
描述
Cis-2-Dodecenoic acid, also known as cis-2-Decenoic acid, is a fatty acid messenger produced by Pseudomonas aeruginosa . It possesses anti-biofilm properties and converts most of the cells to a planktonic (free-swimming) phenotype . It retains the susceptibility of the bacteria towards antimicrobial agents .
Synthesis Analysis
The compound can be prepared from 1-iodonon-1-ene by lithium halogen exchange followed by carbonation . It is produced by Pseudomonas aeruginosa . It has been demonstrated that a cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is involved in the CDA synthesis and perception .Molecular Structure Analysis
The molecular formula of cis-2-Dodecenoic acid is C12H22O2 . It has a molecular weight of 198.30 g/mol . The IUPAC name is (Z)-dodec-2-enoic acid .Chemical Reactions Analysis
Cis-2-Dodecenoic acid is involved in signaling pathways, including enhanced motility, metabolic activity, virulence, and persistence at different temperatures . It is able to change the status of Pseudomonas aeruginosa and Escherichia coli persister cells from a dormant to a metabolically active state without an increase in cell number .Physical and Chemical Properties Analysis
Cis-2-Dodecenoic acid is an unsaturated fatty acid. It is a colorless oil .科学研究应用
生物活性和对脂质代谢的影响顺式-2-十二烯酸通常在共轭亚油酸 (CLA) 异构体的背景下进行研究,已证明具有许多生理效应。异构体顺式-9,反式-11 和反式-10,顺式-12 CLA 与天然产品有关,在乳制品和牛肉中的浓度不同,具体取决于动物饮食。值得注意的是,反式-10,顺式-12 CLA 异构体对脂肪细胞有具体影响,包括通过抑制脂蛋白脂肪酶和硬脂酰辅酶 A 去饱和酶活性来减少脂质摄取。这种异构体还影响 Hep-G2 人肝细胞中的脂质代谢。上述两种异构体均已显示出在动物模型中抑制致癌作用的活性,表明顺式-2-十二烯酸在癌症预防和治疗策略中具有潜在作用 (Pariza、Park 和 Cook,2001).
肥胖和身体成分研究表明,CLA,包括顺式-2-十二烯酸异构体,可能不会显着影响人类的体重或成分,尽管动物研究表明有减少身体脂肪量和增加瘦体量的潜力。CLA 对人类肥胖、血脂、葡萄糖代谢和胰岛素敏感性的影响仍然没有定论,研究显示出不同的结果。这突显了进一步研究顺式-2-十二烯酸在人类肥胖和代谢健康中的功效和作用机制的必要性 (Silveira、Carraro、Monereo 和 Tébar,2007).
潜在的健康益处和问题CLA,包括其异构体如顺式-2-十二烯酸,因其抗癌、抗动脉粥样硬化和免疫调节特性而受到认可。自其在美国被批准为食品中公认安全 (GRAS) 以来,预计 CLA 的消费量将会增加。然而,该评论强调需要持续监测 CLA 的功效和潜在的不良影响,特别是关于葡萄糖稳态、氧化应激和肝脂肪变性,以确保其在食品和膳食补充剂中的安全应用 (Kim、Kim、Kim 和 Park,2016).
在植物非生物胁迫反应中的作用专注于植物中的顺式调控元件,研究强调了 ABRE、MYBRS、MYCRS、DRE 和 LTRE 等顺式元件在植物适应干旱和温度波动等非生物胁迫中的重要性。这表明顺式-2-十二烯酸在基因工程和基因组编辑策略(如 CRISPR/Cas9)中的潜在应用,通过调节这些顺式元件的基因表达来提高作物的抗逆性 (Ha 和 Dung,2016).
抗菌和抗氧化特性以其药用特性而闻名的刺芹含有以顺式-2-十二烯酸等化合物为主的精油。这些油已证明具有抗菌、抗氧化和抗炎活性,表明顺式-2-十二烯酸在天然食品保鲜和治疗应用方面的潜力 (Silalahi,2021).
作用机制
Target of Action
cis-2-Dodecenoic acid, also known as BDSF, was originally discovered in Burkholderia cenocepacia . It primarily targets the bacterial quorum sensing system , which is a mechanism that bacteria use to coordinate group behavior . This system plays a crucial role in regulating bacterial virulence and biofilm formation .
Mode of Action
cis-2-Dodecenoic acid interferes with the quorum sensing systems and the Type III Secretion System (T3SS) of bacteria . It reduces the transcriptional expression of the regulator encoding genes of quorum sensing systems, such as lasR , pqsR , and rhlR . This results in a decrease in the production of quorum sensing signals, including 3-oxo-C12-HSL , Pseudomonas Quinolone Signal (PQS) , and C4-HSL . Furthermore, cis-2-Dodecenoic acid and some of its derivatives can inhibit the T3SS of bacteria at a micromolar level .
Biochemical Pathways
The action of cis-2-Dodecenoic acid affects several biochemical pathways. It mediates the dispersion of biofilms through signaling pathways, enhancing motility, metabolic activity, virulence, and persistence at different temperatures . A cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is suggested to be involved in the synthesis and perception of cis-2-Dodecenoic acid .
Result of Action
The action of cis-2-Dodecenoic acid results in the down-regulation of biofilm formation and virulence factor production in bacteria . Treatment with cis-2-Dodecenoic acid significantly reduces the virulence of bacteria in both HeLa cell and zebrafish infection models .
Action Environment
The action, efficacy, and stability of cis-2-Dodecenoic acid can be influenced by various environmental factors. It is known that the compound allows bacteria to integrate information about their physical and chemical surroundings as well as their population density to control diverse biological functions .
未来方向
Cis-2-Dodecenoic acid has been recognized as a conserved diffusible signal factor (DSF)-type signal with specific characteristics in both signal perception and transduction from DSF signals . It has been suggested that targeting this kind of quorum sensing system could be a new therapeutic strategy to control bacterial infections and diseases . It has also been suggested that cis-2-Dodecenoic acid could be considered a potential therapeutic agent to treat diseases caused by Candida species .
生化分析
Biochemical Properties
cis-2-Dodecenoic acid is involved in quorum sensing (QS), a cell-cell communication mechanism that coordinates bacterial group behavior . It interacts with various enzymes and proteins, including the QS signal synthase RpfF Bc, which catalyzes the production of BDSF . It also interacts with the BDSF receptor RpfR, influencing the intracellular level of the second messenger cyclic di-GMP .
Cellular Effects
cis-2-Dodecenoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating the production of QS signals, which in turn regulate biofilm formation, virulence factor production, and cellular metabolism . For instance, in Pseudomonas aeruginosa, BDSF interferes with the las, pqs, and rhl QS systems, leading to down-regulation of biofilm formation and virulence factor production .
Molecular Mechanism
The molecular mechanism of action of cis-2-Dodecenoic acid involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It modulates the phosphodiesterase activity of its receptor RpfR, influencing the intracellular level of c-di-GMP . This modulation affects the transcriptional expression of QS system regulator genes, such as lasR, pqsR, and rhlR .
Metabolic Pathways
cis-2-Dodecenoic acid is involved in the QS systems of bacteria, which are key metabolic pathways . It interacts with enzymes such as RpfF Bc and RpfR, influencing the production and perception of QS signals .
Transport and Distribution
Given its role in QS, it is likely that it is transported into extracellular environments where it can influence bacterial behavior .
Subcellular Localization
Given its role in QS, it is likely that it is produced in the cytoplasm and then transported outside the cell to exert its effects .
属性
IUPAC Name |
(Z)-dodec-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWGRNGPMLVJQH-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4412-16-2, 55928-65-9 | |
| Record name | 2-Dodecenoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-2-Dodecenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cis-2-dodecenoic acid interact with its target to regulate virulence in Burkholderia cenocepacia?
A1: cis-2-Dodecenoic acid binds to its cognate receptor RpfR, a bifunctional enzyme containing Per/Arnt/Sim (PAS), GGDEF, and EAL domains. [ [] ] This binding stimulates the phosphodiesterase activity of the EAL domain, leading to a decrease in intracellular cyclic diguanosine monophosphate (c-di-GMP) levels. [ [, , ] ] This reduction in c-di-GMP, in turn, impacts the expression of various genes, including those involved in virulence factors like motility, biofilm formation, and protease production. [ [, , , , ] ]
Q2: Does cis-2-dodecenoic acid interact with other quorum sensing systems in Burkholderia cenocepacia?
A2: Yes, research suggests interplay between the cis-2-dodecenoic acid system and the N-acyl homoserine lactone (AHL) system. Studies have shown that mutations affecting cis-2-dodecenoic acid production can influence AHL production and the expression of AHL-related genes. [ [, , ] ] This suggests potential cross-talk or a hierarchical relationship between these QS systems.
Q3: Can cis-2-dodecenoic acid influence the virulence of other bacterial species?
A3: Yes, studies have demonstrated that cis-2-dodecenoic acid can modulate the virulence of Pseudomonas aeruginosa, another opportunistic pathogen. [ [, ] ] It appears to interfere with P. aeruginosa's quorum sensing systems and Type III Secretion System (T3SS), ultimately impacting its virulence.
Q4: How does cis-2-dodecenoic acid impact Candida albicans?
A4: cis-2-Dodecenoic acid can inhibit hyphal growth in Candida albicans, a fungal pathogen often co-existing with B. cenocepacia in cystic fibrosis patients. [ [, , ] ] This inhibition is linked to the downregulation of specific genes involved in hyphal development, including repressors like Ubi4 and Sfl1 and the activator Sfl2. [ [] ]
Q5: What is the molecular formula and weight of cis-2-dodecenoic acid?
A5: The molecular formula of cis-2-dodecenoic acid is C12H22O2, and its molecular weight is 198.30 g/mol.
Q6: How is cis-2-dodecenoic acid synthesized by Burkholderia cenocepacia?
A6: B. cenocepacia synthesizes cis-2-dodecenoic acid from a fatty acid intermediate, 3-hydroxydodecanoyl-acyl carrier protein (ACP). [ [] ] The enzyme Bcam0581, a bifunctional crotonase homologue, catalyzes both the dehydration of 3-hydroxydodecanoyl-ACP to cis-2-dodecenoyl-ACP and the subsequent cleavage of the thioester bond to release free cis-2-dodecenoic acid. [ [] ]
Q7: Are there other bacteria that produce cis-2-dodecenoic acid?
A7: Yes, cis-2-dodecenoic acid production is not limited to B. cenocepacia. Research has identified other members of the Burkholderia cepacia complex (Bcc) that also produce this signal molecule. [ [] ]
Q8: What is the therapeutic potential of targeting the cis-2-dodecenoic acid quorum sensing system?
A8: Inhibiting the cis-2-dodecenoic acid QS system holds promise as a potential therapeutic strategy for treating B. cenocepacia infections. By disrupting QS, it may be possible to attenuate virulence, reduce biofilm formation, and enhance antibiotic susceptibility. [ [, , , ] ]
Q9: Have any specific inhibitors of the cis-2-dodecenoic acid quorum sensing system been identified?
A9: Yes, studies have identified compounds capable of interfering with cis-2-dodecenoic acid signaling. One example is cis-14-methylpentadec-2-enoic acid (14-Me-C16:Δ2), a structural analog of cis-2-dodecenoic acid that has been shown to reduce signal production and impair QS-regulated phenotypes in B. cenocepacia. [ [] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3426930.png)

